molecular formula C23H18FN3O3S B3676815 3-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

3-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

Cat. No. B3676815
M. Wt: 435.5 g/mol
InChI Key: HPCAVQMYROIFIA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield of the final product .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms within a molecule. This can include information about the types of bonds between atoms, the shape of the molecule, and the presence of any functional groups .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include information about the types of reactions, the conditions under which they occur, and the products that are formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This is particularly relevant for drugs, which can have mechanisms of action that involve binding to specific proteins or other molecules in the body .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is often summarized in a Material Safety Data Sheet (MSDS) .

Future Directions

Future directions for research on a compound can include potential applications, areas where more research is needed, and possible improvements to synthesis methods .

properties

IUPAC Name

3-ethoxy-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c1-2-29-18-8-4-5-14(12-18)21(28)27-23(31)25-17-9-10-20-19(13-17)26-22(30-20)15-6-3-7-16(24)11-15/h3-13H,2H2,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCAVQMYROIFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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